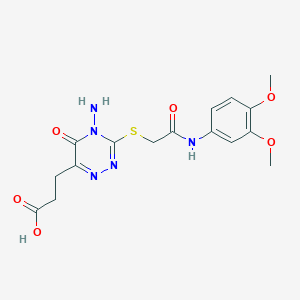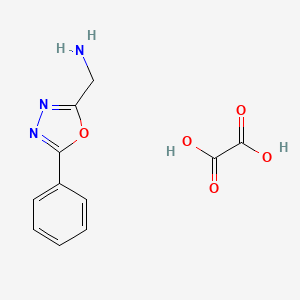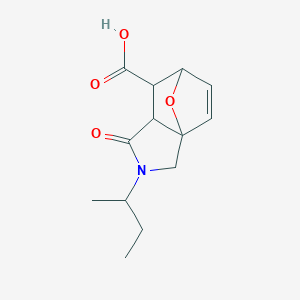
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide, also known as QL-XII-47, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Compounds similar to 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide, particularly those with quinoline substitutions, have shown potential in antibacterial applications. For example, a study by Kidwai et al. (2000) demonstrated the antibacterial effectiveness of fluoroquinolinyl-β-lactam derivatives against various bacterial strains, comparable to standard drugs like ampicillin (Kidwai, Sapra, Bhushan, Saxena, Gupta, & Singh, 2000).
Anticancer and Antitumor Activities
- Certain derivatives, particularly those with quinoline and pyrimidine structures, have been explored for their anticancer and antitumor properties. For instance, Hafez, Al-Hussain, & El-Gazzar (2016) synthesized compounds with anti-inflammatory and anticancer activities, including pyrimido[4,5-b]quinoline derivatives (Hafez, Al-Hussain, & El-Gazzar, 2016).
Antiparasitic Applications
- Devine et al. (2017) identified compounds with activity against various protozoan parasites, suggesting potential use in treating diseases like human African trypanosomiasis, Chagas disease, and leishmaniasis (Devine, Thomas, Erath, Bachovchin, Lee, Leed, Rodriguez, Sciotti, Mensa-Wilmot, & Pollastri, 2017).
Antimicrobial Evaluation
- Farag, Kheder, & Mabkhot (2009) reported on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-quinolin-3-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)21-13-23(30)28(15-26-21)11-3-6-22(29)27-19-12-17-4-1-2-5-20(17)25-14-19/h1-2,4-5,7-10,12-15H,3,6,11H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYHMGERUUSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)


![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)


![(4-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2412174.png)



![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)